(S)-ethyl 3-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a biphenyl moiety contributes to its distinct chemical properties, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate, 3-(trifluoromethyl)phenylboronic acid, and an appropriate chiral amine.
Formation of the Biphenyl Moiety: A Suzuki coupling reaction is employed to form the biphenyl structure. This involves the reaction of 3-(trifluoromethyl)phenylboronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Chiral Amino Acid Formation: The resulting biphenyl compound is then subjected to a Michael addition reaction with ethyl acrylate, followed by a chiral amine to introduce the amino group and establish the chiral center.
Final Esterification: The final step involves esterification to form the ethyl ester group, completing the synthesis of (S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and Michael addition steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding how such groups influence the binding affinity and selectivity of molecules to biological targets.
Medicine
In medicinal chemistry, (S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-ethyl 3-amino-3-(4’-trifluoromethyl-[1,1’-biphenyl]-4-yl)propanoate
- (S)-ethyl 3-amino-3-(2’-trifluoromethyl-[1,1’-biphenyl]-2-yl)propanoate
- (S)-ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate
Uniqueness
Compared to similar compounds, (S)-ethyl 3-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to the position of the trifluoromethyl group on the biphenyl moiety
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenyl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-24-17(23)11-16(22)14-7-3-5-12(9-14)13-6-4-8-15(10-13)18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUKBYJYBOFPQC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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